2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1058249-66-3
VCID: VC11927641
InChI: InChI=1S/C20H26N2O3S2/c1-15(2)19(23)22-16-7-9-17(10-8-16)27(24,25)21-14-20(11-3-4-12-20)18-6-5-13-26-18/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3,(H,22,23)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Molecular Formula: C20H26N2O3S2
Molecular Weight: 406.6 g/mol

2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide

CAS No.: 1058249-66-3

Cat. No.: VC11927641

Molecular Formula: C20H26N2O3S2

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide - 1058249-66-3

Specification

CAS No. 1058249-66-3
Molecular Formula C20H26N2O3S2
Molecular Weight 406.6 g/mol
IUPAC Name 2-methyl-N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C20H26N2O3S2/c1-15(2)19(23)22-16-7-9-17(10-8-16)27(24,25)21-14-20(11-3-4-12-20)18-6-5-13-26-18/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3,(H,22,23)
Standard InChI Key LOWAFOJMVXUNFQ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Canonical SMILES CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3

Introduction

2-Methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide is a complex organic compound that belongs to the class of amides. It features a unique structural arrangement, including a thiophene ring, a cyclopentyl moiety, and a sulfamoyl group attached to a phenyl ring, which are key components contributing to its chemical properties and potential biological activities.

Synthesis Steps:

  • Starting Materials: Thiophene derivatives and cyclopentyl compounds are common starting materials.

  • Reaction Conditions: Techniques such as chromatography are often employed for purification.

Potential Applications and Biological Activities

Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as anti-inflammatory or anticancer therapies. The specific mechanism of action for 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide would likely involve interactions with biological targets like enzymes or receptors involved in signaling pathways.

Research Findings:

  • Biological Activity: Studies on related compounds suggest potential applications in therapeutic areas, although specific data on this compound is limited.

  • Characterization Techniques: IR spectroscopy, MS, and HPLC are essential for confirming purity and structural integrity.

Synthesis Overview

StepDescription
1Preparation of thiophene and cyclopentyl precursors
2Coupling reactions to form the sulfamoyl linkage
3Final amide formation and purification

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